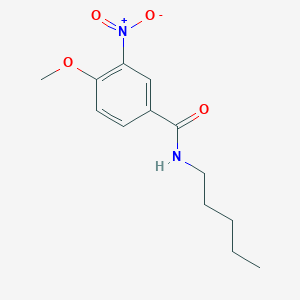

4-methoxy-3-nitro-N-pentylbenzamide

Description

Propriétés

Formule moléculaire |

C13H18N2O4 |

|---|---|

Poids moléculaire |

266.29 g/mol |

Nom IUPAC |

4-methoxy-3-nitro-N-pentylbenzamide |

InChI |

InChI=1S/C13H18N2O4/c1-3-4-5-8-14-13(16)10-6-7-12(19-2)11(9-10)15(17)18/h6-7,9H,3-5,8H2,1-2H3,(H,14,16) |

Clé InChI |

WCDLOEAELSNRFX-UHFFFAOYSA-N |

SMILES canonique |

CCCCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methoxy 3 Nitro N Pentylbenzamide

Retrosynthetic Analysis of the 4-methoxy-3-nitro-N-pentylbenzamide Scaffold

Retrosynthetic analysis of this compound identifies the primary amide bond as the most logical point for disconnection. This primary disconnection reveals two key synthons: an electrophilic 4-methoxy-3-nitrobenzoyl moiety and a nucleophilic pentylamine moiety.

This leads to two principal starting materials:

4-methoxy-3-nitrobenzoic acid (or its activated derivative, such as an acyl chloride).

Pentylamine (n-pentylamine).

Further deconstruction of the 4-methoxy-3-nitrobenzoic acid precursor points to simpler aromatic precursors. The nitro and methoxy (B1213986) groups can be traced back to a more fundamental benzene (B151609) derivative. A logical precursor is 4-methoxybenzoic acid (p-anisic acid), which can be obtained from benzene through Friedel-Crafts acylation/alkylation followed by oxidation and methylation, or from naturally available sources. The synthesis strategy would then involve the regioselective nitration of the p-anisic acid ring.

Classical and Modern Approaches for Benzamide (B126) Core Synthesis

The formation of the benzamide core is a cornerstone of organic synthesis, with numerous established and emerging methods available.

Amidation Reactions for N-pentyl linkage formation

The formation of the amide bond between 4-methoxy-3-nitrobenzoic acid and pentylamine is the final key step in the synthesis.

Classical Methods:

Acyl Chloride Route: A highly reliable method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-methoxy-3-nitrobenzoyl chloride then readily reacts with pentylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct. mdpi.com

Coupling Agent-Mediated Amidation: Direct condensation of the carboxylic acid and amine can be achieved using dehydrating coupling agents. youtube.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, facilitating nucleophilic attack by the amine. youtube.comnih.gov This method avoids the harsh conditions of acyl chloride formation. youtube.com While effective, traditional coupling agents can generate stoichiometric amounts of waste, such as dicyclohexylurea (DCU). youtube.com

Modern Approaches:

Catalytic Amidation: Recent advances focus on direct amide formation from carboxylic acids and amines under catalytic conditions, which are often more atom-economical. While high temperatures are typically required for direct thermal condensation, various catalysts can facilitate the reaction under milder conditions. lumenlearning.comlibretexts.org

Rearrangement Reactions: Novel methods, such as those involving the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, offer alternative pathways to amide bond formation with broad functional group tolerance. nih.gov

Synthesis of Nitro- and Methoxy-substituted Benzoic Acid Precursors

The synthesis of the key intermediate, 4-methoxy-3-nitrobenzoic acid, is critical. A common route starts with the commercially available p-anisic acid (4-methoxybenzoic acid).

A patented industrial method describes the synthesis starting from o-nitrophenyl methyl ether (2-nitroanisole). google.com This process involves:

Chloromethylation: Reaction of o-nitrophenyl methyl ether with formaldehyde (B43269) and hydrochloric acid in the presence of sulfuric acid to yield 3-nitro-4-methoxybenzyl chloride. google.com

Oxidation: The benzyl (B1604629) chloride is then oxidized to the corresponding benzoic acid using an oxidizing agent like nitric acid. This method is reported to have a high yield and be suitable for industrial production. google.com

Another approach involves the nitration of 4-hydroxy-3-alkoxybenzaldehyde, followed by methylation and oxidation to obtain a substituted nitrobenzoic acid, showcasing the versatile manipulation of functional groups on the benzene ring. google.com

Strategies for Aromatic Electrophilic Substitution and Nitro Group Introduction

The introduction of the nitro group at the correct position on the benzene ring is governed by the directing effects of the existing substituents. In the synthesis starting from 4-methoxybenzoic acid, the methoxy group (-OCH₃) is a powerful activating, ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director.

When 4-methoxybenzoic acid is treated with a nitrating mixture (typically a combination of nitric acid and sulfuric acid), the activating -OCH₃ group directs the electrophilic nitronium ion (NO₂⁺) to the positions ortho to it (positions 3 and 5). masterorganicchemistry.comquora.comquora.com Since positions 3 and 5 are equivalent, this results in the desired 4-methoxy-3-nitrobenzoic acid. masterorganicchemistry.com The strong activating effect of the methoxy group overrides the deactivating, meta-directing effect of the carboxylic acid group.

The mechanism involves the generation of the highly reactive nitronium ion from nitric acid and sulfuric acid. masterorganicchemistry.com This electrophile is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Novel Synthetic Routes and Catalytic Systems for this compound

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. youtube.com

Catalytic N-Alkylation: Instead of the classical carboxylic acid-amine coupling, a greener alternative could involve the N-alkylation of a primary amide. For example, 4-methoxy-3-nitrobenzamide (B82155) could be reacted with pentyl alcohol. This "borrowing hydrogen" or "hydrogen auto-transfer" strategy, often catalyzed by transition metals like cobalt or manganese, involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amide, and subsequent hydrogenation of the imine intermediate. rsc.orgrsc.org This process generates water as the only byproduct, showcasing high atom economy. rsc.org

Solvent Selection: The choice of solvents is critical. Green chemistry encourages the use of safer, more environmentally friendly solvents or even solvent-free conditions. youtube.commdpi.com For the amidation step, replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives is a key consideration. mdpi.com

Energy Efficiency: Utilizing catalytic processes often allows for reactions to occur at lower temperatures and pressures, reducing energy consumption compared to classical methods that may require harsh conditions. youtube.com Continuous flow reactors can also improve heat and mass transfer, enhancing safety and efficiency, particularly for potentially hazardous reactions like nitration. google.com

Purification Techniques and Analytical Characterization Methodologies for this compound

Following its synthesis, the purification and characterization of this compound are essential to ensure its identity and purity.

Chromatographic Separation Techniques

Chromatographic methods are paramount for the purification of this compound from unreacted starting materials, reagents, and any side products.

Column Chromatography: Gravity column chromatography or flash chromatography using silica (B1680970) gel as the stationary phase is a standard method for the initial purification. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be effective in separating the moderately polar product from less polar starting materials and more polar impurities.

High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative reverse-phase HPLC (RP-HPLC) is a suitable technique. Based on methods used for structurally similar compounds like 4-methoxy-3-nitro-N-phenylbenzamide, a C18 column could be employed. sielc.comnih.gov The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, potentially with an acid modifier like formic acid for better peak shape. sielc.comresearchgate.net A similar method was successfully used for the purification of 3-hydroxy-4-methoxy benzal acrolein, another substituted aromatic compound. nih.govresearchgate.net

An example of HPLC conditions for a related compound is shown in the table below.

| Parameter | Value |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile and Water |

| Detector | UV-Vis |

Spectroscopic Identification (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide key structural information. The aromatic region would show three distinct signals corresponding to the protons on the trisubstituted benzene ring. The proton at C-2 would appear as a doublet, the proton at C-6 as a doublet of doublets, and the proton at C-5 as a doublet. The methoxy group would present as a singlet at around 3.9-4.0 ppm. The pentyl group would show a series of multiplets, including a triplet for the terminal methyl group. The N-H proton of the amide would appear as a broad singlet or a triplet, depending on coupling to the adjacent methylene (B1212753) group. Spectroscopic data for the related 4-methoxy-3-nitrobenzoic acid shows aromatic protons in the range of 7.4 to 8.4 ppm and a methoxy signal at 4.027 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would show the expected number of signals for the 13 unique carbon atoms in the molecule. The carbonyl carbon of the amide would be found in the range of 165-170 ppm. The aromatic carbons would appear between 110 and 160 ppm, with the carbon bearing the methoxy group being the most downfield. The carbons of the pentyl group would resonate in the aliphatic region of the spectrum. For the related 4-methoxy-3-nitrobiphenyl (B103475), aromatic carbons are observed between 113 and 158 ppm. chemicalbook.com

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.5 | m |

| Methoxy-H | ~3.9 | s |

| N-CH₂- | ~3.4 | q |

| -(CH₂)₃- | 1.3 - 1.6 | m |

| -CH₃ | ~0.9 | t |

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₃H₁₈N₂O₄), the expected monoisotopic mass is approximately 282.1267 g/mol . Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques. The fragmentation pattern would likely involve the cleavage of the amide bond, loss of the nitro group, and fragmentation of the pentyl chain. The mass spectrum of the related 4-methoxy-3-nitrobiphenyl shows a prominent molecular ion peak. chemicalbook.com

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 283.1340 |

Elemental Analysis and Purity Assessment

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the purified compound. The experimental values should align with the theoretical values calculated from the molecular formula, C₁₃H₁₈N₂O₄, to confirm the empirical formula.

Theoretical Elemental Composition

| Element | Percentage |

|---|---|

| Carbon | 55.31% |

| Hydrogen | 6.43% |

| Nitrogen | 9.92% |

Purity Assessment: The purity of the final compound can be quantitatively assessed using analytical HPLC, where the area of the main peak is compared to the total area of all peaks. A purity of >95% is generally required for subsequent applications. Additionally, a sharp melting point range for the crystalline solid would be indicative of high purity.

Chemical Reactivity and Derivatization Studies of 4 Methoxy 3 Nitro N Pentylbenzamide

Reactivity of the Nitro Group: Reduction and Further Functionalization

The nitro group on the aromatic ring of 4-methoxy-3-nitro-N-pentylbenzamide is a key site for chemical modification, primarily through reduction to an amino group. This transformation opens up a plethora of possibilities for further functionalization. The reduction of aromatic nitro compounds is a well-established process, with several methods available that offer high chemoselectivity, ensuring that the amide and methoxy (B1213986) functionalities remain intact. researchgate.netwikipedia.org

Commonly employed methods for the reduction of nitroarenes include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) with hydrogen gas is a highly effective method. commonorganicchemistry.com Raney nickel is another viable catalyst, particularly when trying to avoid dehalogenation in substrates containing halogen atoms. wikipedia.org

Once the nitro group is reduced to an amine, forming 3-amino-4-methoxy-N-pentylbenzamide, this new functional group can undergo a variety of reactions. These include diazotization followed by substitution, acylation to form new amides, alkylation, and sulfonylation, thereby allowing for the introduction of a diverse range of substituents to probe the structure-activity landscape.

Table 1: Representative Methods for Nitro Group Reduction This table is based on general methods for nitroarene reduction and is illustrative for this compound.

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Methanol, Room Temperature | 3-amino-4-methoxy-N-pentylbenzamide |

| Fe, Acetic Acid | Ethanol, Reflux | 3-amino-4-methoxy-N-pentylbenzamide |

| SnCl₂·2H₂O | Ethanol, Reflux | 3-amino-4-methoxy-N-pentylbenzamide |

Transformations Involving the Methoxy Substituent: Demethylation and Ether Cleavage

The methoxy group at the 4-position of the benzamide (B126) ring is relatively stable but can be cleaved under specific conditions to yield the corresponding phenol, 4-hydroxy-3-nitro-N-pentylbenzamide. This transformation is significant as it introduces a phenolic hydroxyl group, which can act as a hydrogen bond donor and a site for further derivatization, such as etherification or esterification.

The cleavage of aryl methyl ethers is typically achieved using strong acids. youtube.commasterorganicchemistry.commasterorganicchemistry.comwikipedia.org Boron tribromide (BBr₃) is a highly effective reagent for this purpose and is often the reagent of choice for its high efficiency under relatively mild conditions. Other strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can also be used, often at elevated temperatures. numberanalytics.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide or iodide ion on the methyl group in an S_N2 reaction. masterorganicchemistry.com

Careful selection of the demethylation agent and reaction conditions is necessary to avoid unwanted side reactions, such as hydrolysis of the amide bond, which can occur under harsh acidic conditions.

Chemical Modifications of the Amide Linkage and N-pentyl Moiety

The amide bond and the associated N-pentyl group provide additional opportunities for structural modification, which can influence the compound's physicochemical properties and biological activity.

Hydrolysis and Transamidation Reactions

The amide bond in this compound can be hydrolyzed to the corresponding carboxylic acid, 4-methoxy-3-nitrobenzoic acid, and pentylamine. This reaction is typically carried out under strong acidic or basic conditions with heating. rsc.orgrsc.orgscispace.comresearchgate.netarkat-usa.org Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. rsc.org Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.netarkat-usa.org

Transamidation, the exchange of the amine portion of an amide, is a more challenging but valuable transformation for generating new amide derivatives. acs.orgacs.orgrsc.orgnih.govorganic-chemistry.org Recent advances in catalysis have enabled the transamidation of secondary amides under milder conditions. acs.orgnih.gov Nickel-catalyzed methods, for instance, have been developed for the transamidation of secondary amides. nih.gov Metal-free approaches have also been reported, often involving the activation of the amide nitrogen. acs.orgacs.orgrsc.org

Alkylation and Acylation of the Amide Nitrogen

The secondary amide nitrogen in this compound can potentially undergo alkylation or acylation, although these reactions are generally more challenging compared to the corresponding reactions with primary amides or amines due to the lower nucleophilicity of the nitrogen atom. nih.govflvc.orgrsc.orgrsc.orgwikipedia.org

N-alkylation would lead to a tertiary amide. This can sometimes be achieved using a strong base to deprotonate the amide followed by reaction with an alkyl halide. rsc.org Alternatively, acid-catalyzed N-alkylation with alcohols can occur if a stable carbocation can be formed from the alcohol. flvc.org

N-acylation would result in the formation of an imide derivative. This typically requires the use of highly reactive acylating agents, such as acid chlorides or anhydrides, often in the presence of a catalyst. bath.ac.ukresearchgate.nettandfonline.comorganic-chemistry.org

Synthesis of Analogues and Derivatives of this compound for Structure-Activity Relationship (SAR) Studies

The synthesis of a diverse library of analogues based on the this compound scaffold is essential for conducting comprehensive structure-activity relationship (SAR) studies. These studies aim to identify the key structural features responsible for a compound's biological activity and to optimize its properties. acs.orgtandfonline.comacs.orgresearchgate.netresearchgate.netmdpi.comnih.govnih.govmdpi.com

Systematic Variation of Aromatic Substituents

Systematic variation of the substituents on the aromatic ring is a cornerstone of SAR studies. By modifying the nature, position, and size of these substituents, researchers can fine-tune the electronic and steric properties of the molecule to enhance its interaction with a biological target.

Starting from the core structure of this compound, a multitude of analogues can be synthesized. For example, the methoxy group at the 4-position can be replaced with other alkoxy groups of varying chain lengths, a hydroxyl group (via demethylation), or electron-withdrawing groups like halogens. Similarly, the nitro group at the 3-position can be substituted with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (after reduction to an amine and subsequent derivatization).

The synthesis of these analogues often involves multi-step sequences starting from appropriately substituted benzoic acids or anilines. For instance, to vary the substituent at the 4-position, one could start with different 4-substituted-3-nitrobenzoic acids and couple them with pentylamine.

Table 2: Examples of Aromatic Substituent Variations for SAR Studies This table provides hypothetical examples of analogues that could be synthesized for SAR studies based on the this compound scaffold.

| Position 3 Substituent | Position 4 Substituent | Resulting Analogue | Rationale for Synthesis |

|---|---|---|---|

| -NO₂ | -OH | 4-hydroxy-3-nitro-N-pentylbenzamide | Introduce hydrogen bond donor capability. |

| -NO₂ | -Cl | 4-chloro-3-nitro-N-pentylbenzamide | Modify electronic properties with an electron-withdrawing group. |

| -NH₂ | -OCH₃ | 3-amino-4-methoxy-N-pentylbenzamide | Introduce a basic center and a site for further functionalization. |

| -NH-C(O)CH₃ | -OCH₃ | 3-acetamido-4-methoxy-N-pentylbenzamide | Explore the effect of a larger, neutral substituent at the 3-position. |

By systematically synthesizing and evaluating these and other analogues, a detailed understanding of the structure-activity relationships for this class of compounds can be established, guiding the design of more potent and selective molecules. tandfonline.comacs.orgmdpi.com

Modifications of the N-alkyl Chain

One common approach to modifying the N-alkyl chain involves the dealkylation of the amide followed by re-alkylation with different alkyl halides. However, a more direct and versatile method is the N-alkylation of the parent amide, 4-methoxy-3-nitrobenzamide (B82155), which can be synthesized by reacting 4-methoxy-3-nitrobenzoyl chloride with ammonia. The resulting primary amide can then be N-alkylated using various alkyl halides or other alkylating agents. For instance, a palladium-catalyzed N-alkylation of the primary amide with different alcohols offers a green and efficient route to a variety of N-substituted derivatives.

Further modifications can include the introduction of functional groups onto the pentyl chain. For example, hydroxylation, amination, or the incorporation of cyclic moieties can be achieved through multi-step synthetic sequences, starting from a functionalized pentylamine or by post-synthesis modification of the N-pentyl group. The table below illustrates potential modifications of the N-alkyl chain and the corresponding hypothetical derivatives.

Table 1: Hypothetical Derivatives of this compound via N-Alkyl Chain Modification

| Derivative Name | Modification of N-pentyl Chain | Potential Synthetic Route | Anticipated Change in Properties |

|---|---|---|---|

| 4-methoxy-3-nitro-N-propylbenzamide | Shortening of the alkyl chain | N-alkylation of 4-methoxy-3-nitrobenzamide with 1-bromopropane | Increased polarity, potential for altered binding affinity |

| 4-methoxy-3-nitro-N-heptylbenzamide | Lengthening of the alkyl chain | N-alkylation of 4-methoxy-3-nitrobenzamide with 1-bromoheptane | Increased lipophilicity, potential for enhanced membrane permeability |

| N-(3-hydroxypentyl)-4-methoxy-3-nitrobenzamide | Introduction of a hydroxyl group | Reaction of 4-methoxy-3-nitrobenzoyl chloride with 3-aminopentan-1-ol | Increased polarity and hydrogen bonding capacity |

| N-(cyclopentylmethyl)-4-methoxy-3-nitrobenzamide | Introduction of a cyclic moiety | N-alkylation of 4-methoxy-3-nitrobenzamide with cyclopentylmethyl bromide | Increased conformational rigidity |

Isosteric Replacements within the Chemical Compound

Isosteric replacement is a widely utilized strategy in medicinal chemistry to modulate the properties of a lead compound by substituting a functional group with another that has similar steric and electronic characteristics. nih.govdrughunter.com In the context of this compound, the amide bond is a prime candidate for such modifications, aiming to enhance metabolic stability, alter hydrogen bonding patterns, or explore novel interactions with biological targets. nih.govmagtech.com.cn

A variety of functional groups can serve as isosteres for the amide moiety. These replacements can be broadly categorized into classical and non-classical isosteres. Classical isosteres involve the substitution of atoms with others from the same group in the periodic table, while non-classical isosteres are structurally different but can elicit similar biological responses.

Common isosteric replacements for the amide group include, but are not limited to, sulfonamides, esters, ureas, and various five-membered heterocyclic rings such as triazoles and oxadiazoles. nih.govcambridgemedchemconsulting.com For example, replacing the amide linkage with a 1,2,3-triazole ring, which can be synthesized via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), can lead to compounds with improved metabolic stability due to the resistance of the triazole ring to enzymatic cleavage. cambridgemedchemconsulting.com

The following table presents several potential isosteric replacements for the amide group in this compound and the resulting hypothetical compounds.

Table 2: Potential Isosteric Replacements for the Amide Group in this compound

| Original Functional Group | Isosteric Replacement | Hypothetical Compound Name | Potential Rationale for Replacement |

|---|---|---|---|

| Amide | Sulfonamide | N-pentyl-4-methoxy-3-nitrobenzenesulfonamide | Introduce a different hydrogen bonding pattern and potentially alter solubility. |

| Amide | 1,2,3-Triazole | 1-((4-methoxy-3-nitrophenyl)methyl)-4-butyl-1H-1,2,3-triazole | Enhance metabolic stability and introduce a rigid linker. |

| Amide | Oxadiazole | 2-(4-methoxy-3-nitrophenyl)-5-butyl-1,3,4-oxadiazole | Mimic the hydrogen bond acceptor properties of the amide carbonyl with improved metabolic stability. nih.gov |

| Amide | Ester | Pentyl 4-methoxy-3-nitrobenzoate | Evaluate the importance of the amide N-H as a hydrogen bond donor. |

These derivatization studies, encompassing both modifications of the N-alkyl chain and isosteric replacements within the core structure, are essential for a comprehensive understanding of the structure-activity relationships of this compound and for the rational design of new analogs with tailored properties.

Mechanistic Biological Investigations of 4 Methoxy 3 Nitro N Pentylbenzamide

In Vitro Biological Activity Screening and Assays (Excluding Clinical Human Trials)

The in vitro biological activities of various substituted benzamides have been explored through a range of assays, including enzyme inhibition, receptor binding, and cellular functional modulation. These studies provide insights into the potential therapeutic applications of this class of compounds.

Substituted benzamides have been identified as inhibitors of various enzymes, including those involved in critical cellular signaling pathways. For instance, a series of N-substituted sulfamoylbenzamide derivatives, which share the core benzamide (B126) structure, have been synthesized and identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov One of the most potent compounds in this series, B12, demonstrated significant inhibition of IL-6/STAT3 signaling with IC50 values in the low micromolar range across different tumor cell lines. nih.gov The inhibition is achieved by targeting the phosphorylation of the Tyr705 residue of STAT3. nih.gov

Another related compound, 4-iodo-3-nitrobenzamide (B1684207), has been studied for its tumoricidal action, which is dependent on cellular reducing systems. Its activation to a toxic agent is facilitated by enzymatic reduction, a process that is reportedly deficient in malignant cells, suggesting a selective mechanism of action. nih.gov

Table 1: Enzyme and Signaling Pathway Inhibition by Substituted Benzamides

| Compound Class | Target | Assay | Key Findings |

|---|---|---|---|

| N-substituted Sulfamoylbenzamides | STAT3 Signaling | IL-6 induced STAT3 phosphorylation | Compound B12 exhibited IC50 values of 0.61-1.11 µM in various cancer cell lines. nih.gov |

| 4-Iodo-3-nitrobenzamide | Cellular Reducing Systems | Not specified | Selective activation in cancer cells due to differences in enzymatic reduction. nih.gov |

The ability of substituted benzamides to interact with specific receptors has been a key area of investigation. For example, the class of substituted benzamides includes compounds that selectively modulate dopaminergic D2 and D3 receptors. nih.gov While not a 4-methoxy-3-nitro derivative, amisulpride (B195569), a well-known substituted benzamide, exhibits a dual mechanism of action based on its receptor interactions. At low concentrations, it preferentially blocks presynaptic autoreceptors, leading to increased dopamine (B1211576) release. At higher concentrations, it acts on postsynaptic D3/D2 receptors, resulting in selective dopaminergic inhibition. nih.gov

Furthermore, studies on N-substituted maleimides have shown inactivation of opioid receptors, with the potency of inactivation increasing with the size of the N-substituent. nih.gov This suggests that the nature of the N-substituent, such as the pentyl group in 4-methoxy-3-nitro-N-pentylbenzamide, could play a significant role in receptor affinity and activity.

Table 2: Receptor Binding and Interaction of Substituted Benzamides

| Compound Class | Receptor Target | Key Findings |

|---|---|---|

| Substituted Benzamides (e.g., Amisulpride) | Dopamine D2/D3 Receptors | Dose-dependent dual mechanism of action. nih.gov |

| N-Substituted Maleimides | Opioid Receptors | Inactivation potency increases with the size of the N-substituent. nih.gov |

Cellular assays have been instrumental in demonstrating the functional effects of substituted benzamides on cancer cell lines. A series of novel 4-substituted-3-nitrobenzamide derivatives were synthesized and evaluated for their anti-tumor activities against HCT-116, MDA-MB435, and HL-60 cell lines. nih.gov Several of these compounds exhibited potent inhibitory activities, with GI50 values in the micromolar range. nih.gov For instance, compound 4a was the most potent against all three cell lines, while compounds 4g and 4l-4n showed significant activity against MDA-MB435 and HL-60 cell lines. nih.gov

The N-substituted sulfamoylbenzamide, B12, was shown to induce apoptosis and inhibit the migration of cancer cells overexpressing STAT3. nih.gov

Table 3: Anti-Tumor Activity of 4-Substituted-3-Nitrobenzamide Derivatives

| Compound | HCT-116 GI50 (µM) | MDA-MB435 GI50 (µM) | HL-60 GI50 (µM) |

|---|---|---|---|

| 4a | 1.904 - 2.111 | 1.904 - 2.111 | 1.904 - 2.111 |

| 4g | Not specified | 1.008 - 3.586 | 1.993 - 3.778 |

| 4l | Not specified | 1.008 - 3.586 | 1.993 - 3.778 |

| 4m | Not specified | 1.008 - 3.586 | 1.993 - 3.778 |

| 4n | Not specified | 1.008 - 3.586 | 1.993 - 3.778 |

Elucidation of Biological Mechanisms of Action at the Molecular and Cellular Level

Understanding the molecular and cellular mechanisms of action is crucial for the development of targeted therapies. Research on related benzamide compounds has begun to shed light on their potential biological targets and the signaling pathways they modulate.

For many substituted benzamides, the precise molecular targets are still under investigation. However, for some, specific targets have been identified. As mentioned, the STAT3 protein is a validated target for N-substituted sulfamoylbenzamides. nih.gov In the case of 2-methoxybenzamide (B150088) derivatives, the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway, has been identified as a target. rsc.org

The enzymatic machinery responsible for the reduction of the nitro group in compounds like 4-iodo-3-nitrobenzamide is a critical determinant of its selective toxicity in cancer cells, highlighting the importance of the tumor microenvironment and cellular metabolism in the mechanism of action. nih.gov

Substituted benzamides have been shown to modulate several important signaling pathways implicated in cancer and other diseases. The inhibition of the STAT3 signaling pathway by N-substituted sulfamoylbenzamides leads to the downregulation of STAT3 downstream genes, which are involved in cell survival and proliferation. nih.gov

Similarly, 2-methoxybenzamide derivatives act as inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in various cancers. rsc.org These compounds prevent the translocation of the Smoothened (Smo) protein to the primary cilium, a critical step in pathway activation. rsc.org

Interference with Microbial Growth and Virulence Factors

While direct studies on the antimicrobial properties of this compound are not extensively documented, the broader class of nitroaromatic compounds and benzamide derivatives has demonstrated significant potential in inhibiting microbial growth and attenuating virulence factors. The antimicrobial effect of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of toxic reactive nitrogen species. researchgate.netencyclopedia.pub These intermediates can cause cellular damage by targeting DNA, proteins, and lipids, ultimately resulting in cell death. encyclopedia.pub

Benzamide derivatives, on the other hand, have been recognized for a wide array of pharmacological effects, including antibacterial and antifungal activities. nanobioletters.comresearchgate.netnih.gov The specific structural features of these molecules play a crucial role in their mechanism of action and spectrum of activity.

Recent research has also focused on the ability of certain compounds to inhibit quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates the expression of virulence factors. By disrupting QS, these molecules can effectively disarm pathogens without necessarily killing them, which may reduce the selective pressure for developing resistance. For instance, derivatives of β-nitrostyrene have been shown to be potent inhibitors of biofilm formation and the production of virulence factors like proteases and prodigiosin (B1679158) in Serratia marcescens. nih.gov Similarly, other small molecules have been found to inhibit virulence factors in Pseudomonas aeruginosa by targeting regulatory proteins such as LasR. researchgate.netresearchgate.net Given the presence of the nitro group and the benzamide core, it is plausible that this compound could interfere with microbial growth and virulence through similar mechanisms.

Table 1: Potential Antimicrobial and Anti-Virulence Mechanisms of Nitroaromatic and Benzamide Derivatives

| Mechanism | Description | Relevant Compound Classes |

| Inhibition of Microbial Growth | Direct killing or inhibition of the proliferation of microorganisms. | Nitroaromatics, Benzamides |

| Formation of Reactive Nitrogen Species | Enzymatic reduction of the nitro group to produce toxic intermediates that damage cellular components. | Nitroaromatic Compounds |

| Inhibition of Biofilm Formation | Prevention of the formation of structured communities of bacterial cells enclosed in a self-produced matrix. | β-Nitrostyrene Derivatives |

| Inhibition of Virulence Factor Production | Suppression of the production of molecules that contribute to the pathogenicity of a microorganism, such as proteases, toxins, and pigments. | β-Nitrostyrene Derivatives, Pyridoxal Lactohydrazone |

| Quorum Sensing Inhibition | Disruption of bacterial cell-to-cell communication, leading to the downregulation of virulence gene expression. | β-Nitrostyrene Derivatives, Pyridoxal Lactohydrazone |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis of this compound Derivatives

The biological activity of benzamide derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses of related compounds can provide valuable insights into the key determinants of the potency and selectivity of this compound and its analogues.

Studies on various substituted benzamides have highlighted the importance of the substituents on both the benzoyl and the N-alkyl/aryl portions of the molecule for their biological activity.

For antimicrobial benzamides, the nature and position of substituents on the aromatic ring are critical. The presence of a nitro group, as in this compound, is a common feature in many antimicrobial compounds. encyclopedia.pub The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, which can be crucial for its interaction with biological targets. nih.gov Furthermore, the methoxy (B1213986) group at the 4-position can also modulate the activity. In some series of compounds, the presence of a methoxy group has been associated with enhanced antibacterial potency. nih.gov

The N-pentyl group also plays a significant role in determining the compound's properties. The length and lipophilicity of the N-alkyl chain can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. In studies of N,N-dialkylbenzamides, the lipophilicity of the N-alkyl group was found to be a key factor influencing their microsomal oxidation. nih.gov

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the analysis of related active compounds, several key pharmacophoric features for the potential antimicrobial activity of this compound can be proposed.

Table 2: Key Pharmacophoric Features and Their Potential Roles

| Pharmacophoric Feature | Potential Role |

| 4-Methoxy Group | Modulator of electronic properties and potential hydrogen bond acceptor. |

| 3-Nitro Group | Key recognition element, potential for bioreduction to toxic species. |

| Benzamide Core | Rigid scaffold, hydrogen bonding interactions. |

| N-Pentyl Chain | Contribution to lipophilicity, membrane permeability, and hydrophobic interactions. |

Preclinical Metabolic Stability and Biotransformation Studies (Excluding Human Metabolism)

Metabolic stability assays, typically conducted using liver microsomes or hepatocytes, are essential for predicting the in vivo clearance of a compound. springernature.comyoutube.comwuxiapptec.com For N-alkylbenzamides, a primary metabolic pathway involves the dealkylation of the N-alkyl group, catalyzed by cytochrome P450 enzymes in liver microsomes. nih.govnih.gov This process typically yields an N-dealkylated benzamide and a corresponding aldehyde. The rate of this dealkylation can be influenced by the lipophilicity and steric bulk of the N-alkyl group. nih.gov

Nitroaromatic compounds can undergo nitroreduction, a metabolic pathway that can be carried out by various enzymes, including microbial reductases. researchgate.net This reduction can lead to the formation of amino derivatives. Additionally, oxidation of other parts of the molecule, such as the aromatic ring or alkyl chains, can also occur. researchgate.net

Therefore, the preclinical biotransformation of this compound in animal models is likely to involve one or more of the following pathways:

N-dealkylation: Removal of the pentyl group to form 4-methoxy-3-nitrobenzamide (B82155).

Nitroreduction: Reduction of the nitro group to an amino group, yielding 3-amino-4-methoxy-N-pentylbenzamide.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the pentyl chain.

Conjugation: Subsequent reaction of the metabolites with endogenous molecules such as glucuronic acid or sulfate.

Table 3: Predicted Metabolic Pathways for this compound

| Metabolic Pathway | Potential Metabolite | Enzymes Involved (Predicted) |

| N-Dealkylation | 4-methoxy-3-nitrobenzamide | Cytochrome P450 enzymes |

| Nitroreduction | 3-amino-4-methoxy-N-pentylbenzamide | Nitroreductases (microbial or mammalian) |

| Aromatic Hydroxylation | Hydroxylated derivatives of the parent compound | Cytochrome P450 enzymes |

| Alkyl Chain Hydroxylation | Hydroxylated derivatives on the pentyl chain | Cytochrome P450 enzymes |

Computational and Theoretical Studies of 4 Methoxy 3 Nitro N Pentylbenzamide

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as 4-methoxy-3-nitro-N-pentylbenzamide, might interact with a biological macromolecule (target), typically a protein.

Prediction of Binding Modes and Affinities

This subsection would typically detail the results of docking simulations, including the predicted binding poses of this compound within the active site of a target protein. It would also present the calculated binding affinities, often expressed as a docking score or binding energy, which estimate the strength of the interaction. However, no studies are available to populate such a data table for this specific compound.

Identification of Potential Biological Targets

Inverse docking is a computational approach where a ligand is screened against a library of known protein structures to identify potential biological targets. This could reveal possible mechanisms of action or off-target effects. Without specific research on this compound, a list of potential targets cannot be generated.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and energetics of a molecule with high accuracy.

Electronic Structure Analysis and Molecular Orbitals

An analysis of the electronic structure would provide insights into the reactivity and stability of this compound. This includes mapping the distribution of electron density and visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactions. No such analysis has been published for this compound.

Conformational Analysis and Energy Landscapes

This would involve calculating the energies of different spatial arrangements (conformers) of the flexible N-pentyl chain and the rotation around the amide bond. The resulting energy landscape would identify the most stable, low-energy conformations of the molecule, which are important for its biological activity. This information is not available in the current body of scientific literature.

Molecular Dynamics (MD) Simulations to Probe Compound Behavior in Biological Environments

Molecular dynamics simulations provide a dynamic view of a molecule's behavior over time, typically in a solvated, biologically relevant environment. These simulations could be used to study the stability of the ligand-protein complex, the flexibility of the compound, and its interactions with surrounding water molecules. As no initial docking studies have been identified, no subsequent MD simulations have been performed and reported for this compound.

Ligand-Protein Dynamics and Stability

Understanding how a molecule like this compound interacts with a protein target is fundamental to predicting its biological effect. Molecular dynamics (MD) simulations are a primary tool for this purpose. These simulations would model the physical movements of the atoms of the ligand and its protein partner over time, providing insights into:

Binding Pose and Stability: How the ligand fits into the protein's binding site and the stability of this interaction.

Interaction Fingerprints: The specific amino acid residues involved in binding and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

Conformational Changes: How the protein and ligand change shape upon binding, which can be crucial for biological function.

A hypothetical analysis of the stability of this compound within a protein binding site could be represented by the following table, which would typically be generated from MD simulation data.

| Simulation Time (ns) | Root Mean Square Deviation (RMSD) of Ligand (Å) | Number of Hydrogen Bonds |

| 0 | 0.0 | 3 |

| 10 | 1.2 | 2 |

| 20 | 1.5 | 3 |

| 30 | 1.4 | 2 |

| 40 | 1.6 | 1 |

| 50 | 1.5 | 2 |

This table is a hypothetical representation of data that could be obtained from a molecular dynamics simulation.

Solvent Effects and Conformational Changes

The conformation of a molecule, or its three-dimensional shape, can be significantly influenced by its environment, particularly the solvent. The pentyl chain of this compound introduces a degree of flexibility. Computational studies, particularly using methods that incorporate solvent effects (either explicitly with water molecules or implicitly through a continuum model), would be essential to understand its conformational preferences.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics are computational techniques that relate the chemical structure of a series of compounds to their biological activity. These methods are pivotal in modern drug discovery and chemical research.

Predictive Modeling of Biological Activities

Should a set of benzamide (B126) analogs with known biological activities be available, a QSAR model could be developed for this compound. This involves calculating a variety of molecular descriptors that encode the structural, physical, and chemical properties of the molecules. These descriptors can include:

Topological Descriptors: Indices that describe the connectivity of atoms.

Quantum Chemical Descriptors: Properties like HOMO/LUMO energies and partial charges.

Hydrophobicity Descriptors: Such as the logarithm of the partition coefficient (logP).

A statistical model would then be built to correlate these descriptors with the observed biological activity. Research on other nitrobenzamide derivatives has shown the utility of QSAR in understanding their inhibitory activities. researchgate.net

A hypothetical QSAR data table for a series of benzamide analogs might look as follows:

| Compound | Molecular Weight ( g/mol ) | LogP | Biological Activity (IC50, µM) |

| Analog 1 | 250.2 | 2.1 | 10.5 |

| Analog 2 | 264.3 | 2.5 | 8.2 |

| This compound | 282.3 | 3.2 | Predicted: 5.1 |

| Analog 3 | 296.4 | 3.6 | 3.9 |

This table is a hypothetical representation to illustrate the concept of a QSAR model.

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If a protein target for this compound were identified, its structure could be used to screen for structurally similar or diverse compounds with potentially improved properties.

This process would involve:

Library Preparation: Assembling a large database of chemical structures.

Docking: Computationally predicting the binding mode and affinity of each compound in the library to the protein target.

Ranking and Selection: Ranking the compounds based on their predicted binding affinity and selecting a subset for experimental testing.

This approach accelerates the discovery of new lead compounds by prioritizing those with the highest probability of being active.

Potential Research Applications and Future Directions for 4 Methoxy 3 Nitro N Pentylbenzamide

Role as a Chemical Biology Probe to Understand Biological Processes

Chemical probes are small molecules used to study and manipulate biological systems. youtube.com The structure of 4-methoxy-3-nitro-N-pentylbenzamide makes it a candidate for development as a chemical probe. The nitro group, in particular, is a versatile functional group in medicinal chemistry. nih.gov Its electron-withdrawing nature can influence the molecule's polarity and its interactions with biological targets like enzymes. nih.gov

For instance, some nitro-substituted benzamides have been investigated for their anti-inflammatory properties, showing potential to inhibit pro-inflammatory cytokines. nih.govnih.gov Specifically, certain nitrobenzamide derivatives have demonstrated significant inhibition of nitric oxide (NO) production in macrophages, a key process in inflammation. nih.govresearchgate.net The mechanism often involves the modulation of enzymes like inducible nitric oxide synthase (iNOS). nih.gov The metabolic reduction of the nitro group to a nitroso intermediate within cells can also lead to biological activity, such as inducing cell death in tumor cells. nih.gov This suggests that this compound could be explored as a probe to study cellular signaling pathways related to inflammation or cancer.

Furthermore, the N-pentyl group provides a lipophilic character that can influence the compound's cell permeability and interaction with hydrophobic pockets in proteins. By modifying this alkyl chain, a series of probes could be synthesized to systematically investigate structure-activity relationships and to fine-tune the compound's properties for specific biological targets.

Exploration of Applications in Materials Science and Organic Electronics

Nitroaromatic compounds, characterized by a nitro group attached to an aromatic ring, are a significant class of organic compounds with applications in materials science. accessscience.comnih.govnumberanalytics.com The nitro group is strongly electron-withdrawing, which can impart unique electronic and optical properties to the molecule. numberanalytics.comnumberanalytics.com These properties are of interest for the development of new materials, including those with nonlinear optical (NLO) activity. Organic materials with high NLO properties are sought after for applications in telecommunications and optical data processing.

Research on compounds structurally similar to this compound has shown their potential in this area. For example, benzamide (B126) derivatives are being investigated for their NLO properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene (B151609) ring of this compound creates a "push-pull" system, which is a common design strategy for enhancing NLO activity. The arrangement of these functional groups can lead to a large molecular hyperpolarizability, a key factor for second-order NLO effects.

Additionally, the detection of nitroaromatic compounds is crucial for environmental monitoring and safety, as many are pollutants or components of explosives. researchgate.netspectroscopyonline.com Research into conjugated porous polymers for the fluorescent detection of nitroaromatics highlights the importance of understanding the photophysical properties of this class of compounds. spectroscopyonline.com While this compound itself may not be a polymer, studying its electronic and photophysical properties could contribute to the broader understanding of nitroaromatic systems and inform the design of new sensors or electronic materials.

Development as a Lead Scaffold for Further Chemical Optimization

In drug discovery, a "lead scaffold" is a core molecular structure that serves as a starting point for the development of new drugs. researchgate.net The benzamide structure is considered a "privileged scaffold" because it is found in many biologically active compounds and can interact with a variety of biological targets. researchgate.netresearchgate.net

The this compound structure contains several points that can be readily modified, making it an attractive scaffold for chemical optimization. For example, the benzamide scaffold has been successfully used to develop potent and selective inhibitors of enzymes like Tyrosine Kinase 2 (TYK2), which is involved in inflammatory responses. nih.gov In one study, optimization of a 4-aminopyridine (B3432731) benzamide scaffold led to a compound with excellent oral exposure in mice and efficacy in an in vivo model of inflammation. nih.gov

Similarly, various benzamide derivatives have been synthesized and evaluated for a range of biological activities, including as inhibitors of acetylcholinesterase and β-secretase, enzymes implicated in Alzheimer's disease. mdpi.com The development of new benzamide-acetamide pharmacophores containing sulfonamides as urease inhibitors is another example of the versatility of this scaffold. nih.govacs.orgnih.gov

The this compound scaffold offers several avenues for optimization:

The N-pentyl group can be replaced with different alkyl or aryl groups to explore how lipophilicity and steric bulk affect target binding and pharmacokinetic properties.

The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation opens up a wide range of chemical possibilities for creating new derivatives. The amino group can also alter the biological activity, as seen in the development of TYK2 inhibitors from an aminopyridine scaffold. nih.gov

The methoxy (B1213986) group can be modified to other alkoxy groups or replaced with other electron-donating groups to fine-tune the electronic properties of the aromatic ring.

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. researchgate.netstanford.edu These libraries can then be screened for biological activity in a high-throughput screening (HTS) format, which allows for the rapid testing of thousands of compounds. nih.govnih.govthermofisher.commdpi.comupenn.edu

The structure of this compound is well-suited for inclusion in combinatorial libraries. The synthesis of benzamides is generally straightforward, often involving the coupling of a carboxylic acid (or its activated derivative) with an amine. In the case of this compound, the synthesis would likely involve the reaction of 4-methoxy-3-nitrobenzoic acid with pentylamine.

This synthetic route is amenable to combinatorial approaches where a variety of amines and benzoic acid derivatives can be used to generate a large library of benzamides. nih.gov For example, by using a diverse set of amines in place of pentylamine, a library of N-substituted 4-methoxy-3-nitrobenzamides could be created. Similarly, by using different substituted benzoic acids, the substitution pattern on the aromatic ring could be varied.

The resulting library of compounds could then be screened against a wide range of biological targets, such as enzymes, receptors, and ion channels, to identify "hits"—compounds that show activity in a particular assay. These hits can then be further optimized to develop new drug leads or chemical probes. acs.org

Future Research Trajectories and Unexplored Areas of Investigation for the Chemical Compound

While the direct biological and material properties of this compound have not been extensively reported, its structural components suggest several promising avenues for future research.

Systematic Evaluation of the N-Alkyl Chain: A key unexplored area is the systematic investigation of the N-pentyl group's role. Synthesizing a series of analogues with varying alkyl chain lengths (from methyl to longer chains) and branching would provide valuable data on how lipophilicity and steric hindrance influence the compound's properties. This could be crucial for optimizing cell permeability, target binding affinity, and metabolic stability.

Exploration of the Nitro Group's Reactivity: The nitro group is a key functional handle. Future research should focus on its reduction to an amino group, which would yield 3-amino-4-methoxy-N-pentylbenzamide. This amino derivative could then serve as a versatile intermediate for a wide array of subsequent chemical modifications, such as acylation, sulfonation, or diazotization, leading to novel classes of compounds with potentially different biological activities. For instance, studies on 4-iodo-3-nitrobenzamide (B1684207) have shown that its reduction to a nitroso derivative is key to its antitumor activity. nih.gov Similar investigations into the reductive metabolism of this compound could be a fruitful area of research.

Investigation of Isomeric Forms: The synthesis and characterization of other isomers, such as 3-methoxy-4-nitro-N-pentylbenzamide, would allow for a comparative study of how the relative positions of the methoxy and nitro groups affect the compound's properties. This could provide insights into the structure-activity relationship and guide the design of more potent or selective compounds.

Advanced Materials Applications: Beyond basic characterization, future work could explore the incorporation of this molecule into more complex material architectures. For example, it could be investigated as a dopant in polymer films or as a component in self-assembled monolayers to study its influence on the electronic or optical properties of the bulk material.

Computational and In Silico Studies: To guide and prioritize synthetic efforts, computational studies could be employed to predict the compound's binding affinity to various protein targets, its ADME (absorption, distribution, metabolism, and excretion) properties, and its potential for off-target effects. mdpi.com Molecular docking studies have been effectively used to understand the binding modes of nitrobenzamide derivatives with enzymes like iNOS. nih.govresearchgate.net

By systematically exploring these avenues, the scientific community can unlock the full potential of this compound and its derivatives, potentially leading to new discoveries in medicine, materials science, and chemical biology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methoxy-3-nitro-N-pentylbenzamide, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzamide backbone. Key steps include nitration of 4-methoxybenzamide derivatives under controlled acidic conditions (e.g., using HNO₃/H₂SO₄) to introduce the nitro group at the 3-position, followed by alkylation with pentyl halides in the presence of a base (e.g., Na₂CO₃) to attach the N-pentyl moiety . Solvent selection (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical to avoid side reactions like over-nitration or decomposition. Hazard analysis for intermediates (e.g., mutagenicity screening) is recommended .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy at C4, nitro at C3, pentyl chain on the amide nitrogen) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 295.13) .

- HPLC : Reverse-phase chromatography with UV detection (λ ~270 nm) to assess purity (>95%) and detect nitro-reduction byproducts .

Q. How can researchers mitigate risks associated with handling intermediates like nitroaromatic derivatives during synthesis?

- Methodological Answer :

- Conduct Ames testing for mutagenicity (e.g., compound 3 in showed mutagenicity comparable to benzyl chloride) .

- Use fume hoods, PPE (gloves, goggles), and avoid prolonged exposure to nitro intermediates. Store light-sensitive compounds in amber glass under inert atmosphere .

Advanced Research Questions

Q. What reaction pathways and mechanisms dominate in the functionalization of this compound under oxidative or reductive conditions?

- Methodological Answer :

- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine, yielding 4-methoxy-3-amino-N-pentylbenzamide, a precursor for further derivatization. Side reactions (e.g., over-reduction) can be minimized by controlling H₂ pressure and reaction time .

- Oxidation : Strong oxidants (e.g., KMnO₄) may degrade the methoxy group; milder agents like mCPBA are preferred for selective transformations .

Q. How should researchers address contradictions in mutagenicity data for nitroaromatic benzamides?

- Methodological Answer :

- Compare Ames test results across structurally similar compounds (e.g., 4-methoxy-3-nitro derivatives vs. non-nitrated analogs) to isolate nitro-group contributions .

- Use computational toxicity models (e.g., QSAR) to predict mutagenicity and validate with in vitro assays. For example, compound 3 in had lower mutagenicity than other anomeric amides, suggesting steric or electronic shielding effects .

Q. What strategies optimize the scalability of this compound synthesis while maintaining yield and purity?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat dissipation and reaction homogeneity during nitration, reducing decomposition risks .

- Workup Optimization : Liquid-liquid extraction (e.g., DCM/water) followed by silica gel chromatography minimizes impurities. For large-scale runs, switch to cost-effective solvents like ethyl acetate .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Simulate electron density maps to identify reactive sites (e.g., nitro group electrophilicity, methoxy group directing effects) .

- Molecular Dynamics : Model solvent interactions (e.g., acetonitrile vs. THF) to predict solubility and reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.